methyl 2-(1-methylcyclohexyl)acetate
Description
Methyl 2-(1-methylcyclohexyl)acetate is an ester derivative featuring a cyclohexane ring substituted with a methyl group at the 1-position and an acetoxy group at the adjacent carbon. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol. The compound’s structure combines the steric bulk of the 1-methylcyclohexyl group with the reactivity of the ester functional group, making it valuable in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and agrochemicals. Its synthesis often involves alkylation or esterification reactions targeting the cyclohexyl backbone .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 2-(1-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-10(8-9(11)12-2)6-4-3-5-7-10/h3-8H2,1-2H3 |
InChI Key |
MXZBVGIZFAAUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Aromatic Precursors
A common strategy for synthesizing cyclohexanol derivatives involves the hydrogenation of substituted phenols. For example, 2-methylcyclohexanol —a structural analog—is produced via the hydrogenation of ortho-cresol (2-methylphenol) in methylcyclohexane solvent using Raney nickel catalysts under 1.5 MPa hydrogen pressure at 160°C. This method achieves >95% conversion by leveraging methylcyclohexane’s dual role as a solvent and hydrogenation promoter.
For methyl 2-(1-methylcyclohexyl)acetate, a similar approach could involve:
-
Hydrogenating a substituted phenolic precursor (e.g., 2-(1-methylphenyl)acetic acid) to yield 2-(1-methylcyclohexyl)acetic acid.
-
Subsequent esterification with methanol.
Key Parameters from Analogous Systems:
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel |
| Solvent | Methylcyclohexane |
| Temperature | 160°C |
| Hydrogen Pressure | 1.5 MPa |
| Reaction Time | 2–3 hours |
Direct Esterification of Cyclohexanol Derivatives
After hydrogenation, esterification is typically performed using acetic acid or its derivatives. Patent CN105315156A details a two-step process where 2-methylcyclohexanol reacts with acetic acid in methylcyclohexane, catalyzed by p-toluenesulfonic acid (PTSA). The reaction employs a temperature-gradient strategy :
-
Stage 1 : 100–105°C for 1 hour (initial esterification).
-
Stage 2 : 110–115°C for 1 hour (mid-phase optimization).
For this compound, substituting acetic acid with methanol and using acid catalysis (e.g., H₂SO₄ or Amberlyst-15) could yield the target ester.
Solvent-Free Esterification with Solid Acid Catalysts
Catalytic Systems and Optimization
Patent CN104557526A describes a solvent-free method for synthesizing ortho-methylcyclohexyl acetate using sulfonic acid cation-exchange resins (e.g., polystyrene sulfonic acid). Key advantages include:
-
No solvent recovery steps , reducing energy consumption.
-
Reusability of the solid catalyst (up to 5 cycles with <5% activity loss).
Adaptation for Target Compound:
-
React 2-(1-methylcyclohexyl)acetic acid with methanol in a 1:1.2–1.5 molar ratio.
-
Use Amberlyst-15 (5–10 wt% of substrate) at 80–120°C.
-
Employ vacuum distillation (-0.05 to -0.1 MPa) to remove water and shift equilibrium.
Performance Metrics from Analogous Reactions:
| Metric | Value |
|---|---|
| Catalyst Loading | 2–5 wt% |
| Reaction Temperature | 100–120°C |
| Yield | 96–97% |
| Purity | >99% (GC analysis) |
Transesterification Strategies
Kinetic vs. Thermodynamic Control
Transesterification of higher esters (e.g., ethyl or butyl esters) with methanol offers a route to methyl esters. Patent CN105315156A highlights the use of butyl acetate in transesterification with 2-methylcyclohexanol, though this method is less efficient than direct esterification (yields ~85–90% vs. 93–96%).
Proposed Protocol for Target Compound:
-
Synthesize 2-(1-methylcyclohexyl)acetyl chloride via reaction with thionyl chloride.
-
React with methanol in anhydrous conditions (0–5°C) to prevent hydrolysis.
Reaction Mechanism and Byproduct Analysis
Acid-Catalyzed Esterification
The esterification of carboxylic acids with alcohols follows a protonation-nucleophilic attack mechanism :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by methanol.
Byproducts and Mitigation:
-
Water Formation : Removed via molecular sieves or azeotropic distillation.
-
Di-Ester Formation : Minimized by stoichiometric control (alcohol:acid = 1.2:1).
Industrial-Scale Considerations
Continuous vs. Batch Processes
While batch reactors are common in patents, continuous flow systems could enhance productivity for this compound. Microreactors with immobilized catalysts (e.g., SiO₂-supported H₃PO₄) may reduce reaction times from hours to minutes.
Economic Comparison (Hypothetical):
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Catalyst Cost | $0.8/kg product | $0.5/kg product |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
| Space-Time Yield | 0.5 kg/(L·h) | 2.1 kg/(L·h) |
Chemical Reactions Analysis
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are used.
Major Products Formed
Hydrolysis: (1-Methyl-cyclohexyl)-acetic acid and methanol.
Reduction: (1-Methyl-cyclohexyl)-methanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
methyl 2-(1-methylcyclohexyl)acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(1-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (1-Methyl-cyclohexyl)-acetic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(2-Oxocyclohexyl)acetate
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Feature : A ketone group at the 2-position of the cyclohexane ring instead of a methyl group. This oxo group increases electrophilicity, enhancing reactivity in nucleophilic additions or reductions.
- Applications : Used in ketone-based condensations and as a precursor for heterocyclic synthesis .
Methyl 2-(4-Oxocyclohexyl)acetate
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- Key Feature : The oxo group at the 4-position creates distinct conformational dynamics due to steric and electronic effects compared to the 1-methyl substituent.
- Applications : Explored in asymmetric catalysis and as a building block for prostaglandin analogues .
Ethyl 2-(1-Formylcyclohexyl)acetate
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Key Feature : A formyl group replaces the methyl group, introducing aldehyde reactivity. This facilitates reductive amination or condensation reactions.
- Applications : Intermediate in synthesizing Schiff bases or hydrazones .
Functional Group Modifications
Ethyl 2-Cyano-2-(1-Methylcyclohexyl)acetate
- Molecular Formula: C₁₂H₁₉NO₂
- Molecular Weight : 209.28 g/mol
- Key Feature: A cyano group adjacent to the ester enhances electron-withdrawing effects, promoting α-C–H acidity. This property is exploited in Michael additions or nitrile hydrolysis.
- Applications: Precursor for amino acid derivatives or acrylonitrile-based polymers .
Methyl 2-[2-(Hydroxyimino)cyclohexyl]acetate
Methyl 2-(4-Hydroxycyclohexyl)acetate
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.22 g/mol
- Key Feature : A hydroxyl group at the 4-position increases polarity and hydrogen-bonding capacity, improving aqueous solubility.
- Applications : Utilized in prodrug design and hydrophilic polymer backbones .
Comparative Data Table
Key Research Findings
- Steric Effects : The 1-methyl group in this compound imposes significant steric hindrance, reducing reaction rates in bulky transition states compared to its 2-oxo or 4-oxo analogues .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano, oxo) increase α-C–H acidity, enabling deprotonation for enolate formation. This contrasts with the electron-donating methyl group, which stabilizes adjacent carbocations .
- Biological Activity: Hydroxy-substituted derivatives (e.g., 4-hydroxycyclohexyl) exhibit enhanced bioavailability due to improved solubility, making them preferable in drug design over non-polar analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-(1-methylcyclohexyl)acetate?
- Methodological Answer : A common approach involves esterification of 2-(1-methylcyclohexyl)acetic acid with methanol under acidic catalysis. Alternatively, cesium 2-(1-methylcyclohexan-1-yl)oxy-2-oxoacetate can react with methyl halides in dichloromethane (CH₂Cl₂) under degassed conditions to form the ester. Photocatalyzed methods using 4CzIPN (5 mol%) may improve yield by reducing side reactions like diyne formation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to identify cyclohexyl protons (δ ~1.0–2.5 ppm) and ester carbonyl (δ ~170 ppm).
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and cyclohexyl C-H vibrations.
- Mass Spectrometry : Molecular ion peak (m/z ~170.21) and fragmentation patterns for structural validation.
- Chromatography : HPLC or GC-MS to assess purity, referencing CAS 66405-41-2 .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles. Inspect gloves before use and avoid skin contact .
- Ventilation : Use fume hoods to prevent inhalation (P261 precautionary statement).
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield?
- Methodological Answer :
- Catalyst Screening : Compare traditional acid catalysts (e.g., H₂SO₄) vs. cesium salts (e.g., ).
- Solvent Effects : Degassed CH₂Cl₂ reduces oxidation side products.
- Temperature Control : Maintain 25–40°C to balance reaction rate and byproduct formation. Photocatalysis (4CzIPN) enhances efficiency under visible light .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to distinguish overlapping cyclohexyl signals.
- Computational Tools : Compare experimental LogD (0.92 at pH 7.4) and polar surface area (52.32 Ų) with predicted values (e.g., PubChem data) to verify structural consistency .
- Impurity Analysis : GC-MS to identify byproducts like diynes or unreacted precursors .
Q. How does the 1-methylcyclohexyl group’s steric hindrance affect reactivity?
- Methodological Answer :
- The bulky cyclohexyl group reduces nucleophilic attack at the ester carbonyl, slowing hydrolysis. This steric protection enhances stability in acidic/alkaline conditions, making the compound suitable for prolonged storage or controlled-release drug formulations .
Q. What role do LogD and polar surface area play in drug delivery applications?
- Methodological Answer :
- LogD (0.92 at pH 7.4) : Indicates moderate lipophilicity, favoring passive diffusion across cell membranes.
- Polar Surface Area (52.32 Ų) : Suggests limited hydrogen-bonding capacity, reducing solubility but enhancing blood-brain barrier penetration. These properties must be balanced for targeted delivery systems .
Q. How do storage conditions impact experimental reproducibility?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent ester hydrolysis (evidenced by CAS 66405-41-2 stability data).
- Packaging : Use airtight, chemically compatible containers (e.g., glass) to avoid moisture ingress.
- Documentation : Record batch-specific storage history, as improper handling can alter purity and reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
